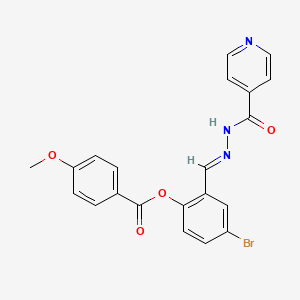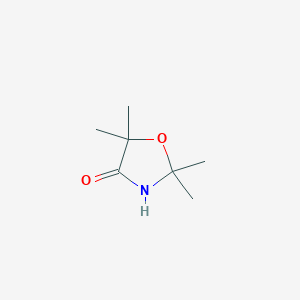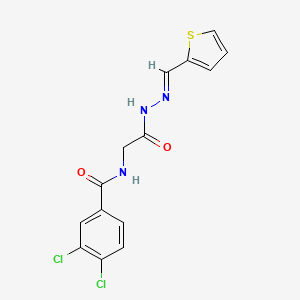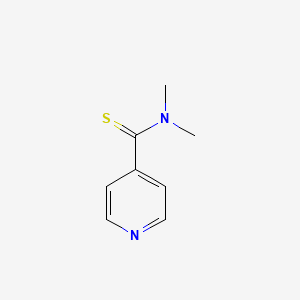
5-((3-(4-Ethoxy-3-nitrophenyl)-1-phenyl-1H-pyrazol-4-yl)methylene)-3-ethyl-2-thioxothiazolidin-4-one
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
5-((3-(4-Ethoxy-3-nitrophenyl)-1-phenyl-1H-pyrazol-4-yl)methylene)-3-ethyl-2-thioxothiazolidin-4-one is a complex organic compound known for its diverse applications in scientific research. This compound features a unique structure combining a pyrazole ring, a thiazolidinone ring, and various functional groups, making it a subject of interest in medicinal chemistry and material science.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 5-((3-(4-Ethoxy-3-nitrophenyl)-1-phenyl-1H-pyrazol-4-yl)methylene)-3-ethyl-2-thioxothiazolidin-4-one typically involves multi-step organic reactions. One common method starts with the preparation of the pyrazole derivative, which is then reacted with a thiazolidinone precursor under specific conditions to form the final product.
-
Preparation of Pyrazole Derivative
Starting Materials: 4-ethoxy-3-nitrobenzaldehyde and phenylhydrazine.
Reaction Conditions: The reaction is carried out in ethanol with a catalytic amount of acetic acid, leading to the formation of the pyrazole ring.
-
Formation of Thiazolidinone Ring
Starting Materials: The pyrazole derivative and ethyl isothiocyanate.
Reaction Conditions: The mixture is refluxed in ethanol, resulting in the formation of the thiazolidinone ring.
-
Final Coupling Reaction
Starting Materials: The intermediate compounds are then coupled using a base such as sodium ethoxide in ethanol.
Reaction Conditions: The reaction is typically carried out at elevated temperatures to ensure complete conversion to the final product.
Industrial Production Methods
While the laboratory synthesis is well-documented, industrial production methods would likely involve optimization of these steps to enhance yield and purity. This could include the use of continuous flow reactors, automated synthesis systems, and advanced purification techniques such as chromatography.
Analyse Chemischer Reaktionen
Types of Reactions
-
Oxidation
Reagents: Common oxidizing agents like potassium permanganate or hydrogen peroxide.
Conditions: Typically carried out in acidic or basic media.
Products: Oxidation of the thiazolidinone ring can lead to sulfoxides or sulfones.
-
Reduction
Reagents: Reducing agents such as sodium borohydride or lithium aluminum hydride.
Conditions: Conducted under mild to moderate conditions.
Products: Reduction of the nitro group to an amine.
-
Substitution
Reagents: Nucleophiles like amines or thiols.
Conditions: Often performed in polar solvents like dimethyl sulfoxide (DMSO).
Products: Substitution at the ethoxy or nitro positions.
Wissenschaftliche Forschungsanwendungen
Chemistry
In chemistry, this compound is used as a building block for the synthesis of more complex molecules. Its unique structure allows for various modifications, making it a versatile intermediate in organic synthesis.
Biology
In biological research, derivatives of this compound have been studied for their potential as enzyme inhibitors. The presence of the nitro and thiazolidinone groups can interact with biological targets, leading to inhibitory activity against specific enzymes.
Medicine
Medicinally, this compound and its derivatives are explored for their potential anti-inflammatory, antimicrobial, and anticancer properties. The combination of functional groups allows for interactions with multiple biological pathways, making it a promising candidate for drug development.
Industry
In the industrial sector, this compound can be used in the development of new materials with specific properties, such as enhanced thermal stability or unique electronic characteristics.
Wirkmechanismus
The mechanism of action of 5-((3-(4-Ethoxy-3-nitrophenyl)-1-phenyl-1H-pyrazol-4-yl)methylene)-3-ethyl-2-thioxothiazolidin-4-one involves its interaction with molecular targets such as enzymes or receptors. The nitro group can undergo reduction to form reactive intermediates, while the thiazolidinone ring can interact with thiol groups in proteins, leading to inhibition of enzyme activity. The pyrazole ring can also participate in hydrogen bonding and π-π interactions, further contributing to its biological activity.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
5-((3-(4-Methoxy-3-nitrophenyl)-1-phenyl-1H-pyrazol-4-yl)methylene)-3-ethyl-2-thioxothiazolidin-4-one: Similar structure but with a methoxy group instead of an ethoxy group.
5-((3-(4-Ethoxy-3-nitrophenyl)-1-phenyl-1H-pyrazol-4-yl)methylene)-3-methyl-2-thioxothiazolidin-4-one: Similar structure but with a methyl group instead of an ethyl group.
Uniqueness
The uniqueness of 5-((3-(4-Ethoxy-3-nitrophenyl)-1-phenyl-1H-pyrazol-4-yl)methylene)-3-ethyl-2-thioxothiazolidin-4-one lies in its specific combination of functional groups, which allows for a wide range of chemical reactions and biological activities. The ethoxy group provides additional steric and electronic effects compared to similar compounds, potentially leading to different reactivity and biological properties.
This detailed overview highlights the significance of this compound in various fields of research and its potential applications
Eigenschaften
CAS-Nummer |
623935-56-8 |
|---|---|
Molekularformel |
C23H20N4O4S2 |
Molekulargewicht |
480.6 g/mol |
IUPAC-Name |
(5Z)-5-[[3-(4-ethoxy-3-nitrophenyl)-1-phenylpyrazol-4-yl]methylidene]-3-ethyl-2-sulfanylidene-1,3-thiazolidin-4-one |
InChI |
InChI=1S/C23H20N4O4S2/c1-3-25-22(28)20(33-23(25)32)13-16-14-26(17-8-6-5-7-9-17)24-21(16)15-10-11-19(31-4-2)18(12-15)27(29)30/h5-14H,3-4H2,1-2H3/b20-13- |
InChI-Schlüssel |
XAONBOKBBREZLR-MOSHPQCFSA-N |
Isomerische SMILES |
CCN1C(=O)/C(=C/C2=CN(N=C2C3=CC(=C(C=C3)OCC)[N+](=O)[O-])C4=CC=CC=C4)/SC1=S |
Kanonische SMILES |
CCN1C(=O)C(=CC2=CN(N=C2C3=CC(=C(C=C3)OCC)[N+](=O)[O-])C4=CC=CC=C4)SC1=S |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![N'-[(E)-(4-hydroxy-3-methoxyphenyl)methylideneamino]-N-naphthalen-1-yloxamide](/img/structure/B12011190.png)
![methyl 4-[(E)-{2-[3-(1H-benzotriazol-1-yl)propanoyl]hydrazinylidene}methyl]benzoate](/img/structure/B12011193.png)



![2-{[4-ethyl-5-(pyridin-2-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N-[4-(6-methyl-1,3-benzothiazol-2-yl)phenyl]acetamide](/img/structure/B12011231.png)

![ethyl {[1,3-dimethyl-7-(3-methylbenzyl)-2,6-dioxo-2,3,6,7-tetrahydro-1H-purin-8-yl]sulfanyl}acetate](/img/structure/B12011237.png)
![4-[(E)-(3-ethoxy-4-hydroxyphenyl)methylideneamino]-3-(4-fluorophenyl)-1H-1,2,4-triazole-5-thione](/img/structure/B12011238.png)
![[2-methoxy-4-[(E)-[[2-(4-methylanilino)-2-oxoacetyl]hydrazinylidene]methyl]phenyl] 4-butoxybenzoate](/img/structure/B12011256.png)
![(5Z)-5-[[3-(3-chloro-4-methoxyphenyl)-1-phenylpyrazol-4-yl]methylidene]-3-methyl-2-sulfanylidene-1,3-thiazolidin-4-one](/img/structure/B12011257.png)


![[4-bromo-2-[(E)-[[2-(2-methoxyphenoxy)acetyl]hydrazinylidene]methyl]phenyl] 4-ethoxybenzoate](/img/structure/B12011268.png)
